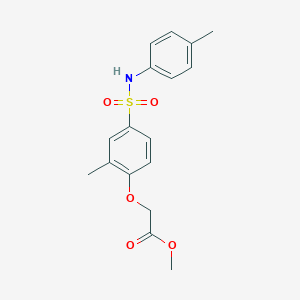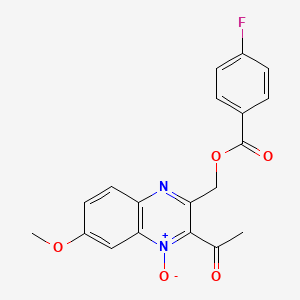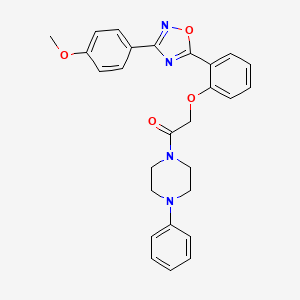
4-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 4-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is not fully understood. However, it has been suggested that this compound may act by binding to zinc ions and inducing apoptosis in cancer cells. Additionally, this compound may act by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. Additionally, this compound has been shown to be a fluorescent probe for the detection of zinc ions in biological systems.
実験室実験の利点と制限
One of the advantages of using 4-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide in lab experiments is its potential use as a fluorescent probe for the detection of zinc ions. This compound has also shown promising results as an anti-cancer and anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 4-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide. One future direction is the optimization of the synthesis method to produce higher yields of the compound. Another future direction is the study of the mechanism of action of this compound to better understand its potential applications. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound in biological systems. Finally, this compound has shown potential as a fluorescent probe for the detection of zinc ions, and further studies are needed to determine its sensitivity and specificity in biological systems.
合成法
The synthesis of 4-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been achieved using a variety of methods, including the reaction of 4-aminobenzoic acid with 4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoyl chloride in the presence of a base. Another method involves the reaction of 4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoyl chloride with 4-aminobenzamide in the presence of a base. These methods have been optimized to produce high yields of the compound.
科学的研究の応用
4-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has shown potential applications in various scientific research areas. One of the most promising applications is its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic effects against cancer cell lines. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has shown inhibitory effects on inflammatory cytokines.
特性
IUPAC Name |
4-[4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-29-16-11-14(12-17(30-2)20(16)31-3)22-25-19(32-26-22)6-4-5-18(27)24-15-9-7-13(8-10-15)21(23)28/h7-12H,4-6H2,1-3H3,(H2,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQPTACQHDAFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

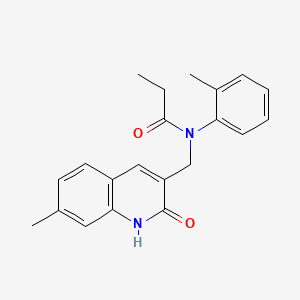

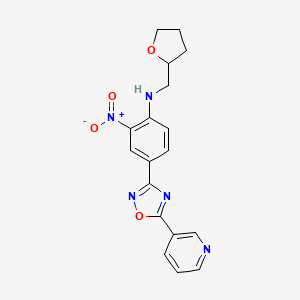
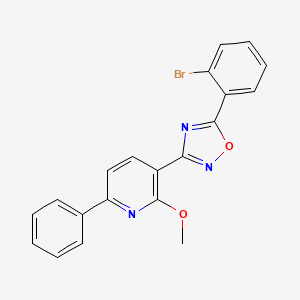
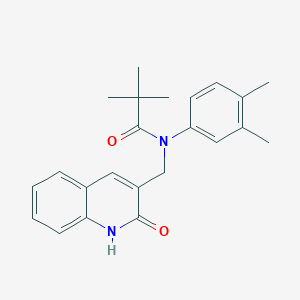
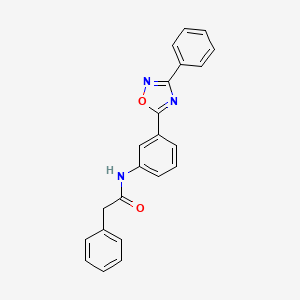
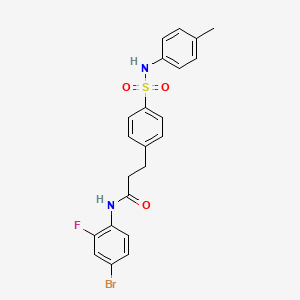

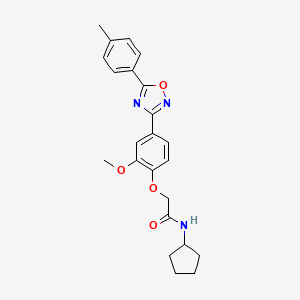
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)
